7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11BrFN/c1-10(2)5-13-9-7(10)3-6(12)4-8(9)11/h3-4,13H,5H2,1-2H3 |
InChI Key |
BKKRMKWEFWNQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2Br)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable indole precursor. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes structurally related indole/dihydroindole derivatives and their key differences:
Key Observations :
- Halogenation Patterns: Bromine at position 7 (target compound) vs.
- Fluorine Substitution: The 5-fluoro group in the target compound and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide may enhance metabolic stability compared to non-fluorinated analogs.
- Side Chain Diversity : Bulky substituents (e.g., triazole, benzoyl) in analogs like and are often introduced to optimize pharmacological activity, whereas the target compound focuses on halogenation and conformational control.
Physicochemical Properties
Notes:
- The target compound’s predicted low solubility aligns with its non-polar substituents, whereas carboxamide derivatives exhibit improved solubility due to hydrogen-bonding capability.
- Crystallographic data for related dihydroindoles suggest that intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the solid-state structure, a feature likely shared by the target compound.
Biological Activity
7-Bromo-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1388049-03-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This indole derivative exhibits a variety of pharmacological properties, which have been explored through various studies. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H11BrFN
- Molecular Weight : 244.10 g/mol
- Structure : The compound features a bromine and fluorine substituent on the indole ring, contributing to its biological activity.
Anticancer Properties
Research has indicated that indole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines.
Case Study: Indole Derivatives Against Cancer
A study investigated the cytotoxic effects of indole-containing compounds against HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low-micromolar range, indicating potent anticancer activity. The mechanism involved apoptosis induction and ROS formation in cancer cells .
Antibacterial Activity
Indole derivatives have also been evaluated for their antibacterial properties. Specifically, compounds related to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Research Findings on Antibacterial Efficacy
- Staphylococcus aureus : Compounds demonstrated significant activity against MRSA strains with MIC values as low as 0.98 μg/mL.
- Escherichia coli : Limited activity was observed; however, some derivatives showed moderate effects against other bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some studies suggest that indole derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.
- Apoptosis Induction : The activation of caspases and modulation of apoptotic pathways have been observed in treated cancer cells.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
